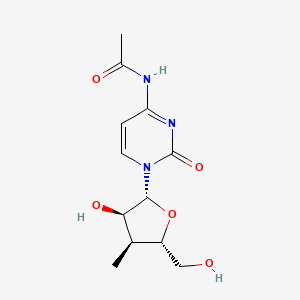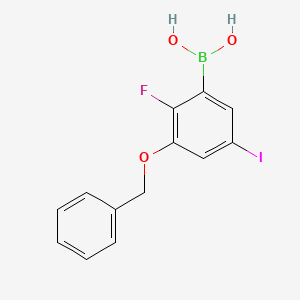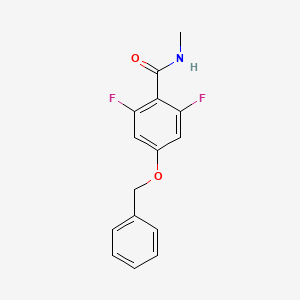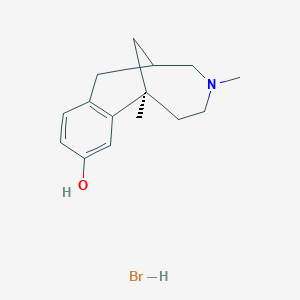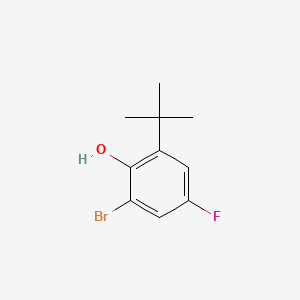
2-Bromo-6-(t-butyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(tert-butyl)-4-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and tert-butyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butyl)-4-fluorophenol typically involves the halogenation of a phenol derivative. One common method is the bromination of 6-(tert-butyl)-4-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-(tert-butyl)-4-fluorophenol may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tert-butyl)-4-fluorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized derivatives.
Scientific Research Applications
2-Bromo-6-(tert-butyl)-4-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving halogenated phenols.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tert-butyl)-4-fluorophenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic regions of proteins, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenol: Lacks the tert-butyl group, which can affect its reactivity and physical properties.
2-Bromo-6-(tert-butyl)phenol: Lacks the fluorine atom, which can influence its chemical behavior and biological activity.
4-Fluoro-6-(tert-butyl)phenol: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
The presence of both bromine and fluorine atoms, along with the tert-butyl group, makes 2-Bromo-6-(tert-butyl)-4-fluorophenol unique. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-6-tert-butyl-4-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 |
InChI Key |
DHSMIOYDMPIIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


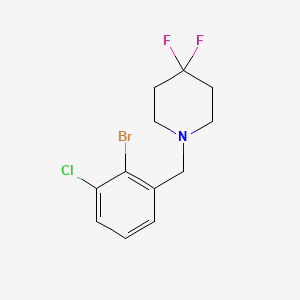
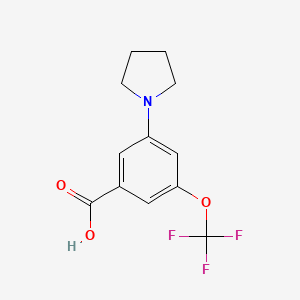
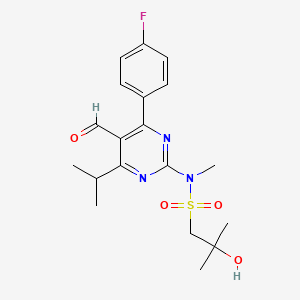
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
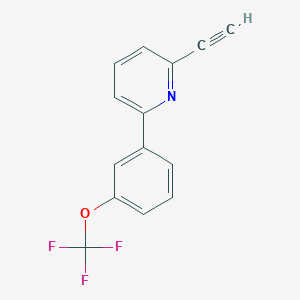
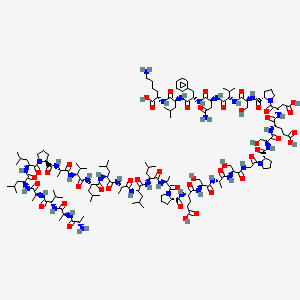
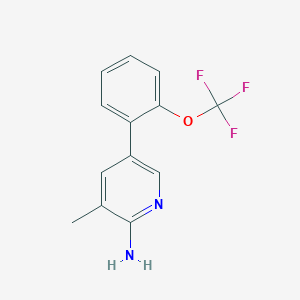

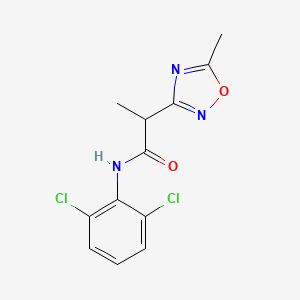
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)
